Choline iodide

Descripción general

Descripción

It appears as a white or slightly yellow crystalline powder . Choline iodide is a quaternary ammonium salt and is a derivative of choline, an essential nutrient for humans and animals. It is commonly used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Choline iodide can be synthesized through the reaction of choline chloride with hydroiodic acid. The reaction typically occurs in an aqueous solution, where choline chloride reacts with hydroiodic acid to form this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by reacting choline chloride with hydroiodic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain high-purity this compound. The process involves careful control of temperature and pH to ensure optimal yield and purity .

Análisis De Reacciones Químicas

Catalytic Cycloaddition of CO₂ to Epoxides

Choline iodide serves as an effective catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides under mild conditions. This reaction is critical for CO₂ fixation and aligns with green chemistry principles .

Reaction Mechanism:

-

Step 1 : Nucleophilic attack by iodide on the epoxide, opening the ring.

-

Step 2 : CO₂ insertion into the oxygen-metal bond, forming a carbonate intermediate.

-

Step 3 : Cyclization to yield the final cyclic carbonate.

Performance Data:

| Substrate | Selectivity (%) | Yield (%) | Conditions |

|---|---|---|---|

| Ethylene oxide | 99 | 94 | 1 MPa CO₂, 85°C, 6 h in IPA |

| Propylene oxide | 95 | 70 | Same as above |

| Styrene oxide | 96 | 59 | Same as above |

This compound exhibits recyclability , maintaining ~80% activity after four cycles . Its performance is comparable to tetrabutylammonium iodide (TBAI), a widely used catalyst .

Key Parameters:

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents (e.g., peroxides, chlorates), which can oxidize iodide () to iodine () or iodate () .

Redox Behavior:

Potential in Halogen Exchange Reactions

This compound may participate in Finkelstein reactions , where iodide replaces other halogens (e.g., Cl, Br) in organic substrates. For example:

The reaction is driven by iodide’s strong nucleophilicity and the low solubility of byproduct salts .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Choline Iodide in Polymer Chemistry

Green Catalysis for Living Radical Polymerization (LRP)

this compound has been successfully utilized as a catalyst in green living radical polymerization. Research indicates that this compound, along with its analogues such as acetylthis compound and butyrylthis compound, can catalyze the polymerization of functional polymers using environmentally friendly solvents like ethyl lactate, ethanol, and water. This method yields low polydispersity hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates with high conversion rates .

Key Findings :

- Non-Toxicity : this compound is considered non-toxic and metabolizable, making it suitable for sustainable polymer chemistry .

- Versatility : The catalysts facilitate the synthesis of various block copolymers that are applicable in biomedical fields .

- Efficiency : The process is free from metal contaminants, enhancing its appeal for applications where biocompatibility is critical .

Table 1: Properties of this compound Catalysts

| Property | Value |

|---|---|

| Toxicity Level | Non-toxic (LD50 ≥ 3150 mg/kg) |

| Solubility | High in polar solvents |

| Polymer Types Produced | Polymethacrylates, Polyacrylates |

| Environmental Impact | Minimal toxicity |

This compound in Energy Storage

Eco-Friendly Electrolytes

this compound has been explored as part of eco-friendly electrolytes in energy storage systems. A study presented a water-in-salt electrolyte consisting of choline chloride that demonstrated superior ionic conductivity compared to traditional lithium-based electrolytes. This innovative approach highlights the potential of choline salts in enhancing the performance of batteries and supercapacitors .

Key Findings :

- Ionic Conductivity : The choline-based electrolyte showed better ion dissociation and conductivity than conventional electrolytes, which can improve battery performance .

- Sustainability : Utilizing choline salts contributes to more sustainable energy storage solutions by reducing reliance on harmful materials .

This compound in Biomedical Applications

Role in Prenatal Nutrition

Recent studies have highlighted the importance of choline and iodine in prenatal supplements, emphasizing their critical roles in fetal development. This compound may serve as a valuable source of both nutrients, which are essential for neurological development during pregnancy .

Key Findings :

- Fetal Development : Adequate levels of choline are linked to improved outcomes in neural tube closure and cognitive function .

- Regulatory Oversight Needed : Research indicates discrepancies between labeled and actual content in prenatal supplements, underscoring the need for better regulation to ensure adequate nutrient delivery .

Case Study 1: Green Polymerization

In a study conducted by Wang et al., this compound was employed as a catalyst for the polymerization of various methacrylates. The results demonstrated successful synthesis with low polydispersity indices, indicating high efficiency and control over polymer architecture. This research supports the application of this compound in developing biocompatible materials for medical use .

Case Study 2: Energy Storage Application

Another study investigated the use of choline chloride-based electrolytes in supercapacitors. The findings revealed that these eco-friendly electrolytes provided superior performance compared to traditional lithium-ion systems, showcasing the potential for choline salts to revolutionize energy storage technologies .

Mecanismo De Acción

Choline iodide exerts its effects primarily through its role as a precursor to acetylcholine, a neurotransmitter essential for nerve function. It is also involved in the synthesis of phosphatidylcholine, a key component of cell membranes . The molecular targets of this compound include cholinergic receptors and enzymes involved in lipid metabolism. The pathways involved include the methylation pathway, where choline is converted to betaine, and the acetylcholine synthesis pathway .

Comparación Con Compuestos Similares

Choline iodide can be compared with other choline derivatives such as:

Choline chloride: Similar to this compound but with a chloride ion instead of an iodide ion. It is commonly used as a dietary supplement and in animal feed.

Choline bitartrate: A salt of choline and tartaric acid, used as a dietary supplement.

Choline alfoscerate:

Uniqueness: this compound is unique due to its iodide ion, which imparts distinct chemical properties and reactivity compared to other choline salts. Its ability to participate in specific substitution reactions and its role in the synthesis of deep eutectic solvents highlight its versatility and importance in various applications .

Actividad Biológica

Choline iodide is a quaternary ammonium compound that plays a significant role in various biological processes. It is primarily recognized for its function as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter crucial for muscle control and cognitive functions. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant case studies.

This compound (chemical formula: C_5H_12I_N) is characterized by its quaternary ammonium structure, which enhances its solubility in water and biological fluids. This property facilitates its rapid absorption and distribution in biological systems. The compound acts primarily through the following mechanisms:

- Neurotransmitter Synthesis : this compound serves as a precursor for acetylcholine synthesis, influencing neurotransmission and neuromuscular functions.

- Membrane Integrity : It contributes to the structural integrity of cell membranes by participating in phospholipid synthesis.

- Cognitive Function : Adequate choline levels are associated with improved memory and cognitive performance, particularly in aging populations.

Table 1: Key Biological Activities of this compound

| Activity | Description |

|---|---|

| Neurotransmitter Precursor | Essential for acetylcholine production |

| Membrane Structure | Involved in phospholipid synthesis |

| Cognitive Enhancement | Linked to improved memory and learning |

| Muscle Relaxation | Used in anesthetic practices |

Biochemical Studies

Several studies have highlighted the biochemical significance of this compound. For instance, research indicated that choline supplementation can enhance cholinergic signaling pathways, which are vital for cognitive functions. A study published in Current Researches in Anesthesia and Analgesia noted that this compound was utilized as a muscular relaxant during electroconvulsive therapy (ECT), showcasing its role in clinical settings .

Case Studies

- Electroconvulsive Therapy (ECT) : A notable case involved the use of this compound to mitigate muscle contractions during ECT, demonstrating its efficacy as a muscle relaxant. The study observed that patients experienced fewer side effects when this compound was administered prior to treatment .

- Cognitive Performance : In a clinical trial examining the effects of choline supplementation on elderly patients, researchers found significant improvements in memory recall tasks among those receiving this compound compared to a placebo group. This underscores its potential as a cognitive enhancer .

Toxicological Considerations

While this compound is generally regarded as safe when used appropriately, excessive intake may lead to adverse effects such as gastrointestinal disturbances or hypotension. Monitoring dosage is crucial, especially in clinical applications.

Table 2: Summary of Clinical Applications and Findings

Propiedades

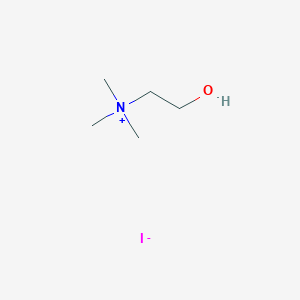

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBHXSBDADRBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938983 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-10-3 | |

| Record name | Choline, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of choline iodide is C5H14INO, and its molecular weight is 231.11 g/mol.

A: Yes, Raman spectroscopy has been extensively used to study the conformation of the choline group in this compound and related compounds, providing insights into its structural features [].

A: this compound displays good solubility in polar solvents like water, ethanol, and ethyl lactate. This property makes it suitable for "green" living radical polymerization in environmentally friendly solvent systems [].

A: this compound has emerged as a promising catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides []. It promotes this reaction effectively, contributing to sustainable polymer chemistry.

A: Its non-toxic and metabolizable nature makes this compound attractive for "green" LRP. It enables the synthesis of various biocompatible polymers, including hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates, with high monomer conversions [].

A: Yes, molecular dynamics simulations have been employed to investigate the structural and dynamical properties of this compound-glycerol deep eutectic solvents confined within nanopores [].

A: Research shows that modifying the alkyl chain length in fatty acid esters of this compound influences their biological activity. For example, in studies on isolated rabbit hearts, lower chain length compounds exhibited acetylcholine-like effects, while longer chains inhibited the response to acetylcholine [].

A: Incorporating this compound into deep eutectic solvent mixtures with compounds like glycerol can enhance its stability and broaden its application range [].

A: Research on dogs found no significant change in serum cholinesterase activity following intravenous this compound administration [].

ANone: There is limited information available on resistance mechanisms specific to this compound.

ANone: this compound is generally considered safe for its intended applications. It is a naturally occurring compound, and its derivatives are being investigated for various biomedical applications, further supporting its safety profile.

ANone: Specific drug delivery strategies utilizing this compound are not extensively reported in the provided research.

A: Raman spectroscopy is valuable for analyzing the conformation of the choline group in this compound []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize this compound and its derivatives.

ANone: this compound is considered environmentally friendly due to its biodegradability and low toxicity.

A: this compound exhibits good solubility in polar solvents like water, ethanol, and ethyl lactate. This solubility is advantageous for various applications, including its use in green chemistry approaches [].

A: Analytical methods for quantifying choline, a product of this compound hydrolysis, have been validated, ensuring accurate and reliable measurements. For instance, an enzymatic method using choline oxidase coupled with peroxidase was validated for erythrocyte acetylcholinesterase activity measurement [].

ANone: No information on drug-transporter interactions specific to this compound is provided in the research.

ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the provided literature.

A: this compound's biocompatibility stems from choline being a naturally occurring essential nutrient. Furthermore, its potential for biodegradation enhances its suitability for various biomedical applications, including drug delivery and tissue engineering [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.